Comparative In Vivo Toxicity: 1-Acetate 4-Methanesulfonate 1,4-Butanediol vs. Busulfan in Rat Model
In a 4-day intravenous infusion study in rats, Busulfan impurity 5 (the target compound) showed no observed adverse effects at doses up to 49 mg/kg/d, which is 10 times higher than the therapeutic dose of Busulfan (4.8 mg/kg/d) that elicited significant myelotoxicity and hepatotoxicity [1].
| Evidence Dimension | No-Observed-Adverse-Effect Level (NOAEL) |
|---|---|
| Target Compound Data | 49 mg/kg/d (no observed toxicity) |
| Comparator Or Baseline | Busulfan: 4.8 mg/kg/d (myelotoxic and hepatotoxic effects observed) |
| Quantified Difference | 10-fold higher dose tolerated without toxicity |
| Conditions | Intravenous infusion, 3 h/d for 4 days, Sprague-Dawley rats |
Why This Matters
This data provides a critical safety differentiator for quality control and regulatory submissions, demonstrating that the impurity is far less hazardous than the active pharmaceutical ingredient.
- [1] Schulze, J.; et al. Daily Intravenous Infusion of Busulfan Impurity 5 for 4 Days Is Not Associated With Toxic Effects in the Rat. Int. J. Toxicol. 2019, 38 (6), 488–497. View Source
